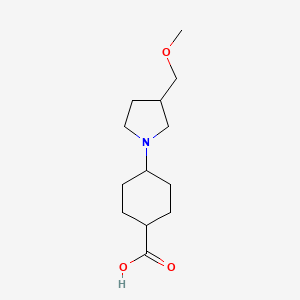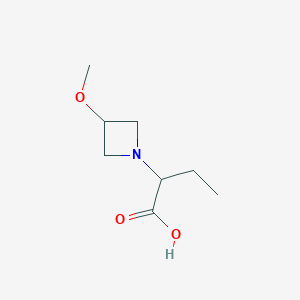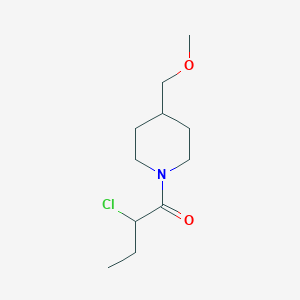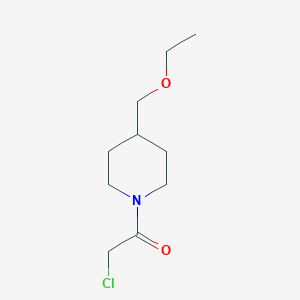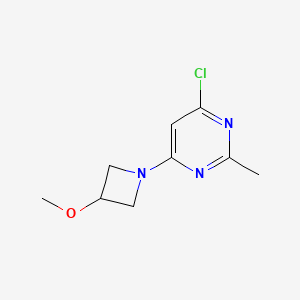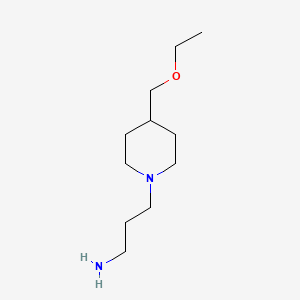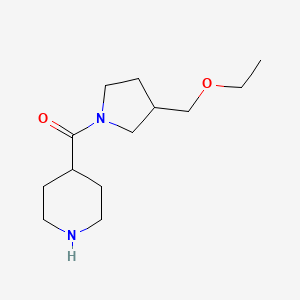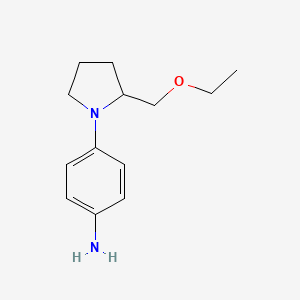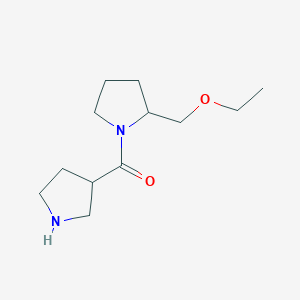
(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Übersicht
Beschreibung
The compound “(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone” appears to contain two pyrrolidine rings. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. It’s a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of two pyrrolidine rings. The pyrrolidine ring is known for its sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
- A study by Butcher, Bakare, and John (2006) on a compound structurally similar to the one , which is a derivative of pyrrolidine, demonstrated the geometrical and intermolecular hydrogen bonding properties, potentially relevant for understanding the chemical behavior and applications of such compounds in material science or molecular engineering (Butcher, Bakare, & John, 2006).
Synthesis and Application in Medicinal Chemistry
- Ghelfi et al. (2003) described the synthesis of 5-methoxylated 3-pyrrolin-2-ones, indicating the potential of pyrrolidine derivatives in the synthesis of agrochemicals or medicinal compounds, which could suggest applications in drug design or agricultural chemistry (Ghelfi et al., 2003).
Organotin(IV) Complexes for Antimicrobial Activities
- Singh, Singh, and Bhanuka (2016) synthesized new organotin(IV) complexes with ligands derived from pyrrolidin-1-yl)methanone, showing significant antimicrobial activities. This highlights the potential of pyrrolidine derivatives in the development of new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Crystallography and Theoretical Studies
- Huang et al. (2021) conducted crystallography and DFT studies on compounds involving pyrrolidin-1-yl)methanone, which could be relevant for understanding the electronic structure and reactivity of similar pyrrolidine derivatives in chemical synthesis and material science (Huang et al., 2021).
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, but the specific targets for this compound would depend on the exact nature of its chemical structure and any modifications it may have.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. Compounds with a pyrrolidine ring can have diverse pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling and metabolism to effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s ability to reach its target, interact with its target, and be metabolized and excreted .
Eigenschaften
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-11-4-3-7-14(11)12(15)10-5-6-13-8-10/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDQJWPHDGWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




